O-(2-Aminoethyl)-L-serine
Overview
Description
Oxalysine, also known as O-(2-Aminoethyl)-L-serine, is a unique amino acid derivative. It is characterized by the presence of an aminoethyl group attached to the serine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalysine can be synthesized through enzymatic reactions involving specific oxidases. One common method involves the use of Pseudomonas putida N-methyl-L-amino acid dehydrogenase and T. viride L-lysine oxidase in the presence of Tris buffer, flavin adenine dinucleotide, and catalase. The reaction is typically carried out at 30°C and pH 8.2 for 72 hours .
Industrial Production Methods: Industrial production of oxalysine often involves microbial fermentation processes. Streptomyces roseoviridofuscus, a soil bacterium, has been identified as a potential source for large-scale production of oxalysine .
Chemical Reactions Analysis
Types of Reactions: Oxalysine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Specific reducing agents can convert oxalysine into its corresponding amino alcohols.
Substitution: Oxalysine can participate in substitution reactions, where the aminoethyl group is replaced by other functional groups.
Major Products Formed: The major products formed from the oxidation of oxalysine include ethanolamine, N-oxalylethanolamine, and 3-morpholone .
Scientific Research Applications
Oxalysine has a wide range of applications in scientific research:
Mechanism of Action
Oxalysine exerts its effects primarily through its interaction with specific enzymes and proteins. For instance, it acts as a substrate for L-amino acid oxidase, leading to the production of reactive oxygen species and subsequent cellular effects . Additionally, oxalysine-containing peptides can inhibit the growth of certain microorganisms by interfering with peptide transport mechanisms .
Comparison with Similar Compounds
Lysine: Both oxalysine and lysine are amino acids, but oxalysine has an additional aminoethyl group.
Serine: Oxalysine is structurally similar to serine, with the hydroxyl group replaced by an aminoethyl group.
Aspirochlorine: This compound, like oxalysine, exhibits antifungal properties but acts through different mechanisms.
Uniqueness: Oxalysine’s unique structure, characterized by the aminoethyl group, allows it to participate in specific biochemical reactions that are not possible with other amino acids. This makes it a valuable tool in enzymatic studies and a potential therapeutic agent .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGLTLBIVDQKE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912533 | |
Record name | O-(2-Aminoethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15219-97-3, 997-44-4 | |
Record name | O-(2-Aminoethyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxalysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alanine, 3-(2-aminoethoxy)-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(2-Aminoethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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